3-Ethoxypropanimidamide hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

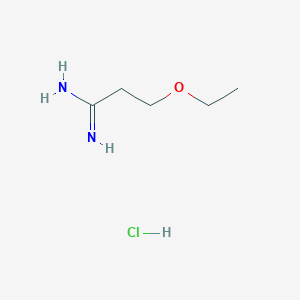

The molecular formula of 3-ethoxypropanimidamide hydrochloride is C₅H₁₃ClN₂O , with a molecular weight of 152.62 g/mol . Its structure comprises:

- Ethoxy group (-OCH₂CH₃) attached to the central carbon chain.

- Imidamide moiety (C(=NH)NH) , a conjugated system with a protonated amine due to the hydrochloride salt.

The SMILES notation CCOC(C)C(=N)N.Cl reveals a linear chain with the ethoxy group at position 3 of the propane backbone, followed by an imidamide group. The InChI key JTGRKCHXAHHVSN-UHFFFAOYSA-N confirms the connectivity and stereochemistry.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂O |

| Molecular Weight | 152.62 g/mol |

| SMILES | CCOC(C)C(=N)N.Cl |

| InChI Key | JTGRKCHXAHHVSN-UHFFFAOYSA-N |

Crystallographic data (e.g., X-ray diffraction) are not explicitly reported in available literature. The compound’s crystallinity may depend on hydrogen-bonding interactions between the imidamide NH and chloride counterion, though experimental validation is required.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound are unavailable, analogous compounds provide insights:

- ¹H NMR :

Infrared (IR) Spectroscopy

Predicted IR features based on functional groups:

- N–H Stretch : Broad peak at ~3300 cm⁻¹ (imidamide NH).

- C=N Stretch : Sharp peak near ~1650 cm⁻¹ (conjugated imidamide).

- C–O–C Stretch : Absorption at ~1100 cm⁻¹ (ethoxy).

Mass Spectrometry (MS)

Hypothetical fragmentation pathways:

- Loss of HCl : [M–HCl]⁺ ion at m/z 116 (C₅H₁₂N₂O).

- Cleavage of Ethoxy Group : Fragment at m/z 87 (C₃H₇N₂O).

Table 2: Predicted MS Fragmentation

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| 152 | [M]⁺ (C₅H₁₃ClN₂O) |

| 116 | [M–HCl]⁺ (C₅H₁₂N₂O) |

| 87 | C₃H₇N₂O (Ethylene loss) |

Computational Chemistry Studies

Density Functional Theory (DFT)

DFT calculations could optimize the molecular geometry, focusing on:

- Imidamide Planarity : Conjugation between N=C–NH and adjacent groups.

- Hydrogen Bonding : Interaction between NH and Cl⁻ counterion.

Molecular Modeling

Docking simulations might explore interactions with biological targets, though no specific studies are documented. Key parameters include:

- Molecular Polar Surface Area : Estimated ~50 Ų (based on ethoxy and NH groups).

- LogP : Predicted ~0.5–1.0 (moderate hydrophobicity).

Table 3: Computational Predictions

| Parameter | Value/Description |

|---|---|

| Molecular Polar Surface Area | ~50 Ų |

| LogP (Octanol/Water) | ~0.5–1.0 |

Properties

IUPAC Name |

3-ethoxypropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-8-4-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXJHJJLABPCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Ethoxypropanimidamide hydrochloride involves several steps. One common synthetic route includes the reaction of ethylamine with acrylonitrile to form 3-ethoxypropionitrile. This intermediate is then subjected to amidation using ammonium chloride to yield this compound . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Ethoxypropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It undergoes nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethoxypropanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxypropanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Amidines and Hydrochloride Salts

N-Sulphamyl-3-chloropropionamidine Hydrochloride

- Molecular Formula : C$3$H$8$ClN$3$O$2$S·HCl (inferred from ).

- Functional Group : Amidine (-C(=NH)-NH$_2$).

- Substituents : Chloro (-Cl) and sulphamyl (-SO$2$NH$2$).

- Key Differences : The sulphamyl and chloro groups introduce electronegative and polar characteristics, contrasting with the ethoxy group in the target compound. This likely results in higher reactivity and distinct pharmacological properties .

Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride

- Molecular Formula: C$7$H${14}$ClNO$_3$ ().

- Functional Group : Acrylate ester (CH$_2$=C(OOR)-).

- Substituents: Ethoxy (-OCH$2$CH$3$) and amino (-NH$_2$).

- Key Differences : The acrylate ester functional group distinguishes it from amidines, suggesting applications in polymerization or as a Michael acceptor in organic synthesis. The ethoxy group aligns with the target compound’s lipophilicity .

Functional Analogs: Hydrochloride Salts with Amide/Carbodiimide Groups

Procainamide Hydrochloride

- Molecular Formula : C${13}$H${21}$N$_3$O·HCl ().

- Molecular Weight : 271.8 g/mol.

- Functional Group : Amide (-CONH$_2$).

- Substituents: Diethylaminoethyl and benzamido groups.

- Applications : Local anesthetic and antiarrhythmic agent. The aromatic amide structure contrasts with the aliphatic amidine in 3-ethoxypropanimidamide, affecting binding affinity and metabolic stability .

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Hydrochloride

- Molecular Formula : C$8$H${17}$N$_3$·HCl ().

- Molecular Weight : 191.70 g/mol.

- Functional Group : Carbodiimide (-N=C=N-).

- Applications : Widely used as a coupling reagent in peptide synthesis. The carbodiimide group facilitates carboxylate activation, differing from the amidine’s role in hydrogen bonding or ionic interactions .

Comparative Data Table

Key Research Findings and Differences

Functional Group Impact: Amidines (e.g., 3-ethoxypropanimidamide) exhibit stronger basicity compared to amides (procainamide) or carbodiimides (EDC), influencing solubility and interaction with biological targets .

Pharmacological Relevance :

- Procainamide’s amide group and aromatic structure confer antiarrhythmic activity, whereas amidines like N-sulphamyl-3-chloropropionamidine may target enzymes via hydrogen-bonding interactions .

Synthetic Utility :

- EDC hydrochloride’s carbodiimide group is critical in peptide bond formation, a role distinct from amidines, which may serve as catalysts or intermediates in nucleophilic reactions .

Biological Activity

3-Ethoxypropanimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its propanimidamide structure, which includes an ethoxy group. This configuration allows it to participate in various chemical reactions, particularly nucleophilic substitutions and condensation reactions. The presence of nitrogen atoms in the propanimidamide group enhances its reactivity with electrophiles, making it a versatile candidate for drug development.

Research indicates that this compound exhibits inhibitory effects on specific enzymatic pathways, particularly those involved in cancer progression. It is believed to interact with protein targets that play crucial roles in cell signaling and metabolic processes. Preliminary studies have shown its potential efficacy against certain cancer types by modulating pathways related to cell proliferation and apoptosis .

Key Mechanisms:

- Protein Binding : The compound likely binds to target proteins, altering their function and disrupting normal cellular processes.

- Inhibition of Cell Signaling : It has been noted for inhibiting interactions between beta-catenin and T-cell factor, critical in cancer cell proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits cell proliferation and induces apoptosis in cancer cells. |

| Enzyme Inhibition | Interferes with specific enzymatic pathways involved in metabolic processes. |

| Protein Interaction | Binds to proteins affecting cell signaling pathways. |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antitumor Efficacy : A study demonstrated that the compound significantly reduced tumor growth in xenograft models. The treatment led to a marked decrease in tumor volume compared to control groups.

- Cell Viability Studies : In vitro assays on cancer cell lines (e.g., LNCaP) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

- Mechanistic Insights : Further investigations revealed that the compound induces G0/G1 phase arrest in the cell cycle, contributing to its anticancer properties. This was associated with downregulation of cyclin D and E expressions.

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:

- In Vitro Studies : The compound exhibited low cytotoxicity against human cell lines while maintaining potent activity against targeted cancer cells.

- Animal Models : In vivo studies indicated favorable absorption and distribution characteristics, supporting its potential for oral administration.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Ethoxypropanimidamide hydrochloride, and how should data be interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze proton and carbon environments, infrared spectroscopy (IR) to identify functional groups (e.g., ethoxy or amidine groups), and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with PubChem entries for analogous compounds to validate assignments . For structural ambiguity, employ X-ray crystallography if crystalline samples are obtainable.

Q. What synthetic routes are feasible for this compound, and what critical parameters influence yield?

- Methodological Answer : While direct synthetic data for this compound is limited, analogous amidine hydrochlorides are typically synthesized via nucleophilic substitution or condensation reactions. Key parameters include pH control to stabilize the amidine group, anhydrous conditions to prevent hydrolysis, and stoichiometric ratios of ethoxy-containing precursors. Always validate synthetic steps using thin-layer chromatography (TLC) and purity assays .

Q. How can researchers ensure the purity of this compound for biological assays?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity. Use reverse-phase columns and gradient elution with acetonitrile/water mixtures. Calibrate against reference standards, and confirm purity >95% before biological testing. For trace impurities, conduct LC-MS to identify byproducts .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the pH-dependent stability of this compound?

- Methodological Answer : Design a kinetic study across pH 2–10 using buffer systems. Sample aliquots at timed intervals and quantify degradation via HPLC. Apply Arrhenius equations to model stability under accelerated conditions (e.g., elevated temperatures). Include control experiments to rule out buffer-specific effects. Statistical analysis (e.g., ANOVA) should validate reproducibility .

Q. What strategies resolve contradictions in reported enzyme inhibition data involving this compound?

- Methodological Answer : Replicate studies using standardized assay conditions (e.g., fixed substrate concentrations, ionic strength). Perform dose-response curves to calculate IC50 values, and compare with literature using standardized units. If discrepancies persist, investigate off-target interactions via proteomic profiling or molecular docking simulations .

Q. How can researchers validate the proposed mechanism of this compound in biochemical pathways?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic incorporation. Combine with knockout cell lines or enzyme inhibitors to isolate specific pathway interactions. Data should be corroborated by in silico modeling (e.g., density functional theory for reaction intermediates) .

Q. What safety protocols are essential for handling this compound in high-throughput screening?

- Methodological Answer : Implement engineering controls (e.g., fume hoods, closed-system reactors) and personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Monitor airborne exposure limits with real-time sensors. For spills, neutralize with inert adsorbents and dispose following hazardous waste regulations .

Methodological Considerations

- Data Reproducibility : Follow guidelines from primary literature and institutional protocols. Document all reaction conditions, instrument calibration details, and statistical methods to enable replication .

- Ethical Compliance : Obtain ethical approval for biological studies, and adhere to chemical safety regulations (e.g., OSHA, REACH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.